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Compound of Interest

Compound Name: Navafenterol saccharinate

Cat. No.: B605785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Navafenterol saccharinate (formerly AZD8871) is a novel, inhaled, long-acting dual-

pharmacology molecule under investigation for the treatment of chronic obstructive pulmonary

disease (COPD).[1][2] As a single molecule exhibiting both muscarinic M3 receptor antagonist

and β2-adrenergic receptor agonist (MABA) activity, navafenterol represents a potential

advancement in bronchodilator therapy.[1][3] This guide provides a systematic review of

available preclinical and clinical data on navafenterol, with a comparative analysis against

established COPD treatments, including a long-acting muscarinic antagonist (LAMA), a long-

acting β2-agonist (LABA), and a LAMA/LABA fixed-dose combination.

Comparative Efficacy
Clinical trials have evaluated the efficacy of navafenterol in improving lung function, primarily

assessed by the change from baseline in trough forced expiratory volume in one second

(FEV1).

Phase IIa Study (NCT03645434)
A Phase IIa, randomized, double-blind, crossover study compared once-daily inhaled

navafenterol (600 µg) with placebo and the fixed-dose combination of umeclidinium/vilanterol

(UMEC/VI; 62.5 µg/25 µg) over two weeks in patients with moderate-to-severe COPD.[4][5]

Table 1: Change from Baseline in Trough FEV1 (Liters) at Day 15[4]
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Treatment N

LS Mean
Difference
from
Placebo
(95% CI)

P-value vs
Placebo

LS Mean
Difference
from
UMEC/VI
(95% CI)

P-value vs
UMEC/VI

Navafenterol

(600 µg)
73

0.202 (Not

Specified)
<0.0001

-0.046 (Not

Specified)
0.075

UMEC/VI

(62.5/25 µg)
73 Not Reported <0.005 - -

LS Mean: Least Squares Mean; CI: Confidence Interval

Navafenterol demonstrated a statistically significant improvement in trough FEV1 compared to

placebo.[4] While not statistically different from UMEC/VI, the results indicate comparable

efficacy in improving lung function.[4] Both active treatments also showed significantly greater

improvements in COPD symptoms, as measured by the COPD Assessment Test (CAT) and the

Breathlessness, Cough, and Sputum Scale (BCSS), compared to placebo.[4]

Phase I Study (NCT02573155)
A randomized, five-way crossover study in patients with moderate-to-severe COPD evaluated

single doses of navafenterol (400 µg and 1800 µg), placebo, indacaterol (150 µg), and

tiotropium (18 µg).[2][6]

Table 2: Change from Baseline in Trough FEV1 (Liters) on Day 2[2]
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Treatment N
LS Mean Difference
from Placebo (95%
CI)

P-value vs Placebo

Navafenterol (400 µg) 28 0.111 (0.059, 0.163) <0.0001

Navafenterol (1800

µg)
28 0.210 (0.156, 0.264) <0.0001

Indacaterol (150 µg) 28 Not Directly Reported Not Reported

Tiotropium (18 µg) 28 Not Directly Reported Not Reported

LS Mean: Least Squares Mean; CI: Confidence Interval

Both doses of navafenterol resulted in statistically significant improvements in trough FEV1

compared to placebo.[2] The 1800 µg dose of navafenterol also showed a significantly greater

improvement in FEV1 compared to both indacaterol and tiotropium.[2]

Safety and Tolerability
Navafenterol has been generally well-tolerated in clinical trials.[2][4]

Table 3: Frequency of Treatment-Emergent Adverse Events (TEAEs)[2][6]
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Treatment Study
Frequency of
TEAEs (%)

Most Common
TEAEs

Navafenterol (400 µg)
Phase I

(NCT02573155)
52.9 Not Specified

Navafenterol (1800

µg)

Phase I

(NCT02573155)
22.6 Not Specified

Placebo
Phase I

(NCT02573155)
34.4 - 37.5 Not Specified

Indacaterol (150 µg)
Phase I

(NCT02573155)
34.4 - 37.5 Not Specified

Tiotropium (18 µg)
Phase I

(NCT02573155)
34.4 - 37.5 Not Specified

Navafenterol (600 µg)
Phase IIa

(NCT03645434)

Similar to placebo and

UMEC/VI
Not Specified

Placebo
Phase IIa

(NCT03645434)

Similar to navafenterol

and UMEC/VI
Not Specified

UMEC/VI (62.5/25 µg)
Phase IIa

(NCT03645434)

Similar to navafenterol

and placebo
Not Specified

In a Phase I study with healthy volunteers, the most frequently reported TEAEs for navafenterol

were headache and nasopharyngitis.[7] No serious adverse events were reported in the

navafenterol treatment period of the Phase IIa study.[4]

Mechanism of Action and Signaling Pathways
Navafenterol's dual action as an M3 receptor antagonist and a β2-adrenergic receptor agonist

provides a two-pronged approach to bronchodilation.

M3 Receptor Antagonism: By blocking the M3 muscarinic receptor on airway smooth muscle,

navafenterol inhibits acetylcholine-induced bronchoconstriction.[3] This action prevents the

increase in intracellular calcium ([Ca2+]i) that leads to muscle contraction.[8]
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β2-Adrenergic Receptor Agonism: Stimulation of the β2-adrenergic receptor on airway

smooth muscle activates adenylyl cyclase, leading to an increase in intracellular cyclic

adenosine monophosphate (cAMP).[8] Elevated cAMP levels activate protein kinase A

(PKA), which in turn promotes smooth muscle relaxation and bronchodilation.[8]

Navafenterol

Airway Smooth Muscle Cell

M3 Receptor Pathway

β2-Adrenergic Receptor PathwayNavafenterol

M3 ReceptorAntagonist

β2-Adrenergic
Receptor

Agonist

Phospholipase C IP3 Ca²⁺ Release Bronchoconstriction

Adenylyl Cyclase cAMP Protein Kinase A Bronchodilation

Click to download full resolution via product page

Caption: Navafenterol's dual mechanism of action.

This dual mechanism is designed to provide synergistic bronchodilation. The comparators in

the clinical trials act on these pathways individually (indacaterol as a LABA, tiotropium as a

LAMA) or as a combination of two separate molecules (umeclidinium/vilanterol).[9][10]

Experimental Protocols
Phase IIa Study (NCT03645434)

Design: A randomized, multicentre, double-blind, double-dummy, three-way complete

crossover study.[4]

Participants: 73 patients with moderate-to-severe COPD.[4]

Interventions:
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Navafenterol 600 µg once daily via inhalation.[4]

Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg once daily.[4]

Placebo.[4]

Duration: Each treatment period lasted for 2 weeks.[4]

Primary Outcome: Change from baseline in trough FEV1 on day 15.[4]

Secondary Outcomes: Change from baseline in peak FEV1, BCSS, CAT score, adverse

events, and pharmacokinetics.[4]

Phase IIa Trial Workflow (NCT03645434)

3-Way Crossover Treatment Periods (2 weeks each)

Screening & Randomization
(N=73)

Period 1

Washout Primary Endpoint Assessment:
Trough FEV1 at Day 15

Period 2

Washout

Period 3

Click to download full resolution via product page

Caption: Phase IIa clinical trial workflow.

Phase I Study (NCT02573155)
Design: A randomized, five-way complete crossover study.[2]
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Participants: 38 patients with moderate-to-severe COPD were randomized, with 28

completing the study.[2]

Interventions: Single doses of:

Navafenterol 400 µg (double-blind).[2]

Navafenterol 1800 µg (double-blind).[2]

Placebo (double-blind).[2]

Indacaterol 150 µg (open-label).[2]

Tiotropium 18 µg (open-label).[2]

Primary Outcome: Change from baseline in trough FEV1 on day 2.[2]

Methodology for FEV1 Measurement: Spirometry is the standard method for measuring

FEV1 in COPD clinical trials.[11] While specific details of the spirometry procedure for these

trials are not fully available, standard protocols involve measuring the volume of air forcibly

exhaled in the first second after a maximal inhalation.[11]

Pharmacokinetics
In a Phase I study in patients with mild asthma, plasma concentrations of navafenterol

increased in a dose-proportional manner, peaking approximately 1 hour post-dose. The

terminal elimination half-life was estimated to be between 15.96 and 23.10 hours, supporting a

once-daily dosing regimen.[7]

Conclusion
Navafenterol saccharinate, as a single-molecule dual M3 antagonist and β2 agonist, has

demonstrated promising results in early-phase clinical trials. It shows significant improvements

in lung function compared to placebo and comparable efficacy to a LAMA/LABA fixed-dose

combination in patients with moderate-to-severe COPD.[1][4] The safety profile of navafenterol

appears to be acceptable.[2][4] Further larger and longer-term clinical trials will be necessary to

fully establish its place in the therapeutic landscape for obstructive airway diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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